molecular formula C14H19Cl2NO B312119 N-(2,3-dichlorophenyl)-2-ethylhexanamide

N-(2,3-dichlorophenyl)-2-ethylhexanamide

Cat. No.: B312119
M. Wt: 288.2 g/mol
InChI Key: HRFLCTWOAABRNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-Dichlorophenyl)-2-ethylhexanamide is an amide derivative characterized by a 2-ethylhexanamide backbone substituted with a 2,3-dichlorophenyl group. The 2,3-dichlorophenyl moiety is a critical structural feature, contributing to its lipophilicity and electronic properties, which may influence receptor binding or pesticidal activity.

Properties

Molecular Formula

C14H19Cl2NO

Molecular Weight

288.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-2-ethylhexanamide

InChI

InChI=1S/C14H19Cl2NO/c1-3-5-7-10(4-2)14(18)17-12-9-6-8-11(15)13(12)16/h6,8-10H,3-5,7H2,1-2H3,(H,17,18)

InChI Key

HRFLCTWOAABRNZ-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl

Canonical SMILES

CCCCC(CC)C(=O)NC1=C(C(=CC=C1)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Agrochemical Analogs

Chloroacetamide herbicides and benzamide derivatives share structural similarities with N-(2,3-dichlorophenyl)-2-ethylhexanamide. Key examples include:

Compound Name Structure Highlights Application/Activity Reference
Alachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide Pre-emergent herbicide
Etobenzanid N-(2,3-Dichlorophenyl)-4-(ethoxymethoxy)benzamide Herbicide (cellulose biosynthesis inhibitor)
Pretilachlor 2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide Rice field herbicide

Key Observations :

  • Backbone Differences : Alachlor and pretilachlor feature acetamide cores, whereas this compound has a bulkier 2-ethylhexanamide chain. This may enhance lipophilicity and membrane permeability in the latter .
  • Substituent Effects : The 2,3-dichlorophenyl group in etobenzanid and the target compound likely enhances binding to plant-specific targets, such as cellulose synthase, compared to 2,6-diethylphenyl groups in alachlor .

Antimicrobial and Pharmacological Analogs

Compounds with dichlorophenyl moieties linked to heterocyclic or carboxamide systems exhibit notable bioactivity:

Compound Name Structure Highlights Activity Reference
N-(3-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-quinoline-3-carboxamides Triazine-quinoline hybrid with 2,3-dichlorophenyl Moderate to potent antibacterial/antifungal activity
P2X7 Receptor Antagonists 1-(2,3-Dichlorophenyl)-N-(pyridin-3-ylmethyl)-1H-1,2,4-triazol-5-amine Neuroinflammatory modulation

Key Observations :

  • Heterocyclic Integration: The antimicrobial carboxamides () demonstrate that combining 2,3-dichlorophenyl with heterocycles (e.g., triazine, quinoline) enhances activity against Gram-positive bacteria and fungi. This suggests that this compound could be optimized similarly for antimicrobial applications .
  • Receptor Targeting : The triazole-based P2X7 antagonists () highlight the role of 2,3-dichlorophenyl in modulating receptor affinity. However, the absence of a heterocyclic system in the target compound may limit its suitability for neurological targets .

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